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Compound of Interest

Compound Name: AC-D-TYR-OME

CAS No.: 65160-71-6

Cat. No.: B3433913

Get Quote

Executive Summary
N-acetyl-D-tyrosine methyl ester (AC-D-TYR-OME) is a highly specialized, orthogonally

protected amino acid derivative utilized extensively in peptidomimetic drug design and solid-

phase peptide synthesis (SPPS). By employing the non-proteinogenic D-enantiomer and

selectively capping both the N- and C-termini, researchers can engineer molecules with

profound resistance to enzymatic degradation. This technical guide explores the

physicochemical properties, pharmacokinetic paradoxes, and self-validating synthetic

workflows associated with AC-D-TYR-OME.

Structural and Physicochemical Profiling
AC-D-TYR-OME (CAS: 65160-71-6) is structurally engineered to bypass the limitations of

naturally occurring L-tyrosine[1][2]. The molecule features three critical modifications, each

serving a distinct mechanistic purpose in drug development:

D-Enantiomer Stereocenter: The inversion of stereochemistry from the natural L-form to the

D-form allows the molecule to evade recognition by endogenous proteases (such as
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aminopeptidases and carboxypeptidases), drastically increasing the biological half-life of the

incorporated peptide.

N-Terminal Acetylation: The addition of an acetyl group neutralizes the positive charge of the

free amine. This enhances the lipophilicity of the building block and prevents unwanted

nucleophilic side reactions during complex peptide synthesis[3].

C-Terminal Methylation: The methyl ester caps the carboxylic acid, removing its negative

charge and protecting it from participating in premature coupling reactions.

Quantitative Data Summary
Property Value

Chemical Name N-acetyl-D-tyrosine methyl ester

CAS Number 65160-71-6

Molecular Formula C12H15NO4

Molecular Weight 237.25 g/mol

Melting Point 110-117 °C

Optical Rotation [α]D20 = -27.5 ± 2º (C=1 in MeOH)

PubChem CID 3938252

Table 1: Physicochemical properties of AC-D-TYR-OME[1][2].

Pharmacokinetics: The Bioavailability and BBB
Paradox
A common misconception in neuropharmacology is that N-acetylation of tyrosine derivatives

universally enhances blood-brain barrier (BBB) penetration and subsequent conversion to

active neurotransmitters like dopamine and norepinephrine[4][5].

While N-acetyl-L-tyrosine (NAT) is highly water-soluble—making it favorable for intravenous

parenteral nutrition—in vivo studies demonstrate that it is a remarkably inefficient prodrug[5].
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The deacetylation process is sluggish, leading to up to 60% of the compound being excreted

unchanged in the urine[4][5].

For AC-D-TYR-OME, this enzymatic resistance is exponentially magnified due to the D-

stereocenter. Endogenous deacetylases are highly stereoselective for L-amino acids.

Consequently, AC-D-TYR-OME is not utilized as a prodrug for free D-tyrosine delivery; rather, it

serves as a highly stable, intact pharmacophore in the development of targeted neurological

therapeutics and protease-resistant peptidomimetics[1][3].
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Pharmacokinetic fate and enzymatic resistance of N-acetylated D-tyrosine derivatives in vivo.
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Experimental Methodology: Synthesis of AC-D-TYR-
OME
As an Application Scientist, it is critical to understand not just the how, but the why behind each

synthetic step. The following protocol outlines the two-step synthesis of AC-D-TYR-OME from

D-tyrosine, establishing a self-validating system through strategic intermediate characterization.

Step 1: Esterification of D-Tyrosine
Preparation: Suspend 10.0 g of D-tyrosine in 100 mL of anhydrous methanol. Chill the

suspension to 0°C using an ice-water bath.

Activation: Dropwise, add 4.5 mL of thionyl chloride (SOCl₂) over 30 minutes.

Causality: SOCl₂ reacts with methanol to generate anhydrous HCl and a reactive

intermediate. This in situ generation of HCl prevents the introduction of water, which would

otherwise drive the equilibrium toward hydrolysis rather than the desired esterification.

Reflux: Heat the mixture to reflux (65°C) for 4 hours. The suspension will clear as the methyl

ester hydrochloride salt forms and dissolves.

Isolation: Evaporate the solvent under reduced pressure. Triturate the residue with cold

diethyl ether to precipitate D-tyrosine methyl ester hydrochloride (D-Tyr-OMe·HCl).

Step 2: N-Acetylation
Neutralization: Dissolve 10.0 g of D-Tyr-OMe·HCl in 80 mL of anhydrous dichloromethane

(DCM). Add 2.5 equivalents of triethylamine (TEA) and stir for 15 minutes at 0°C.

Causality: TEA acts as an acid scavenger, neutralizing the hydrochloride salt to liberate

the free amine. This is critical, as a protonated amine is not nucleophilic and cannot attack

the acetic anhydride.

Acetylation: Slowly add 1.2 equivalents of acetic anhydride (Ac₂O) dropwise. Allow the

reaction to warm to room temperature and stir for 2 hours.
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Quenching & Washing (Self-Validating Purification): Quench the reaction with 50 mL of

saturated NaHCO₃ to destroy excess Ac₂O. Transfer to a separatory funnel and wash the

organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

Causality: The sequential wash acts as a self-validating purification step. The acidic wash

removes basic impurities (unreacted amine and TEA), while the basic wash removes

acidic impurities (acetic acid byproduct), ensuring high purity of the final organic layer.

Recovery: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under

vacuum to yield AC-D-TYR-OME as a white powder. Recrystallize from ethyl

acetate/hexanes to achieve >98% HPLC purity.
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Step-by-step synthetic workflow of AC-D-TYR-OME from D-Tyrosine.
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Conclusion
AC-D-TYR-OME represents a masterclass in chemical protection strategy. By leveraging

stereochemical inversion and terminal capping, scientists can bypass the pharmacokinetic

limitations of natural amino acids. Its resistance to in vivo deacetylation and proteolytic

cleavage makes it an indispensable building block for next-generation peptide therapeutics and

neurological drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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